Cas no 3140-92-9 (2,4-Dibromothiophene)

2,4-Dibromothiophene 化学的及び物理的性質
名前と識別子
-
- 2,4-Dibromothiophene
- 2,3-THIOEPOXY MADOL
- 2,4-dibromothiophen
- 2,4-Dibromo-thiophene
- 2,4-Dibrom-thiophen
- 3,5-dibromothiophene
- Thiophene,2,4-dibromo
- Thiophene, 2,4-dibromo-
- 2,4 dibromothiophene
- PubChem1908
- STL557588
- BBL103778
- SBB099511
- VT20025
- BC002209
- AB0040995
- Y8682
- ST50405449
- A5690
- D4146
- 140D929
- Z2050725166
- AMY2556
- SY031539
- J-507107
- 2,4-DIBROMO THIOPHENE
- FT-0609994
- Z1245646694
- PS-3361
- EN300-83781
- InChI=1/C4H2Br2S/c5-3-1-4(6)7-2-3/h1-2
- 3140-92-9
- AKOS005216735
- SB67022
- WAQFYSJKIRRXLP-UHFFFAOYSA-N
- CS-M0432
- DTXSID20185323
- SCHEMBL422305
- MFCD00043889
- DB-048026
-
- MDL: MFCD00043889
- インチ: 1S/C4H2Br2S/c5-3-1-4(6)7-2-3/h1-2H
- InChIKey: WAQFYSJKIRRXLP-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])SC(=C1[H])Br
- BRN: 107651
計算された属性
- せいみつぶんしりょう: 239.82400
- どういたいしつりょう: 239.824
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 66.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.2
- 疎水性パラメータ計算基準値(XlogP): 3.3
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ライトブラウン液体
- 密度みつど: 2.157 g/mL at 25 °C
- ゆうかいてん: -26.3°C
- ふってん: 97°C/10mmHg(lit.)
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: n20/D 1.632
- すいようせい: It is insoluble in water.
- PSA: 28.24000
- LogP: 3.27310
- ようかいせい: 水に溶けない
- かんど: 熱や空気に敏感
2,4-Dibromothiophene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H301-H315-H318-H335
- 警告文: P261-P280-P301 + P310-P305 + P351 + P338
- 危険物輸送番号:UN2810
- WGKドイツ:3
- 危険カテゴリコード: 25-37/38-41
- セキュリティの説明: S36/37/39-S26
-
危険物標識:
- ちょぞうじょうけん:0-10°C
- 包装等級:III
- 包装カテゴリ:III
- リスク用語:R36/37/38
- 危険レベル:6.1
- 包装グループ:III
- セキュリティ用語:6.1
- 危険レベル:6.1
2,4-Dibromothiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,4-Dibromothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95182-5G |
2,4-dibromothiophene |
3140-92-9 | 95% | 5g |
¥ 706.00 | 2023-04-13 | |
Key Organics Ltd | PS-3361-25G |
2,4-Dibromothiophene |
3140-92-9 | >95% | 25g |
£100.00 | 2025-02-09 | |
Key Organics Ltd | PS-3361-10MG |
2,4-Dibromothiophene |
3140-92-9 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | PS-3361-20MG |
2,4-Dibromothiophene |
3140-92-9 | >95% | 20mg |
£76.00 | 2023-04-18 | |
Apollo Scientific | OR10849-5g |
2,4-Dibromothiophene |
3140-92-9 | tech | 5g |
£20.00 | 2025-02-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95182-1G |
2,4-dibromothiophene |
3140-92-9 | 95% | 1g |
¥ 231.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95182-10G |
2,4-dibromothiophene |
3140-92-9 | 95% | 10g |
¥ 1,174.00 | 2023-04-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D831812-5g |
2,4-Dibromothiophene |
3140-92-9 | ≥90% | 5g |
930.60 | 2021-05-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027952-1g |
2,4-Dibromothiophene |
3140-92-9 | 95% | 1g |
¥40 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4146-1g |
2,4-Dibromothiophene |
3140-92-9 | 90.0%(GC) | 1g |
¥350.0 | 2022-05-30 |
2,4-Dibromothiophene 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
2,4-Dibromothiopheneに関する追加情報
2,4-Dibromothiophene: A Comprehensive Overview
2,4-Dibromothiophene (CAS No. 3140-92-9) is a heterocyclic organic compound with a thiophene ring substituted by bromine atoms at the 2 and 4 positions. This compound belongs to the class of dibromo-substituted thiophenes, which have garnered significant attention in recent years due to their unique electronic properties and potential applications in various fields. The molecule consists of a five-membered aromatic ring containing one sulfur atom and two bromine atoms, making it a derivative of thiophene with enhanced reactivity and stability.
The synthesis of 2,4-dibromothiophene has been extensively studied, with researchers exploring various methods to optimize its production. One common approach involves the bromination of thiophene using bromine in the presence of a catalyst, such as FeBr3. This reaction typically occurs under controlled conditions to ensure selective substitution at the 2 and 4 positions. Recent advancements in catalytic systems have enabled higher yields and better control over the substitution pattern, making this compound more accessible for large-scale applications.
2,4-Dibromothiophene exhibits interesting electronic properties due to the electron-withdrawing nature of the bromine substituents. These substituents influence the molecule's conjugation and aromaticity, making it a valuable component in organic electronics. For instance, it has been used as a building block in the synthesis of conductive polymers and organic semiconductors. Researchers have demonstrated that incorporating dibromothiophene into polymer backbones can significantly enhance charge transport properties, paving the way for its use in flexible electronics and photovoltaic devices.
In addition to its electronic applications, 2,4-dibromothiophene has found utility in medicinal chemistry. The compound serves as a versatile intermediate in the synthesis of bioactive molecules targeting various therapeutic areas. For example, recent studies have explored its role in designing anti-inflammatory agents and anticancer drugs. The bromine substituents provide sites for further functionalization, allowing chemists to introduce bioactive groups while maintaining the stability of the thiophene core.
The environmental impact of dibromothiophene derivatives has also been a topic of interest. Researchers have investigated their biodegradation pathways and toxicity profiles to ensure their safe use in industrial and pharmaceutical settings. Studies suggest that 2,4-dibromothiophene undergoes rapid degradation under aerobic conditions, reducing potential risks to ecosystems.
From a structural perspective, dibromothiophene exhibits a planar geometry due to its aromaticity, which contributes to its stability and reactivity. The sulfur atom in the ring plays a crucial role in modulating the electronic properties of the molecule. Computational studies using density functional theory (DFT) have provided insights into its molecular orbitals and reactivity patterns, further aiding in its application across diverse fields.
Recent advancements in green chemistry have led to innovative synthesis routes for dibromothiophene, minimizing waste and reducing environmental footprint. For example, microwave-assisted synthesis has been employed to achieve faster reaction times and higher yields compared to traditional methods. Such approaches align with global efforts to promote sustainable chemical practices.
In summary, 2,4-dibromothiophene (CAS No. 3140-92-9) is a versatile compound with promising applications in electronics, medicine, and materials science. Its unique electronic properties and ease of functionalization make it an invaluable tool for researchers across disciplines. As ongoing studies continue to uncover new potentials for this compound, its role in advancing modern technologies is expected to grow significantly.
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